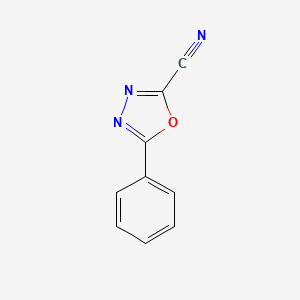![molecular formula C4H8O2 B2426338 [(2R)-oxétan-2-yl]méthanol CAS No. 1932342-97-6](/img/structure/B2426338.png)
[(2R)-oxétan-2-yl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-oxetan-2-yl]methanol is an organic compound characterized by a four-membered oxetane ring attached to a methanol group. This compound is notable for its unique structural features, including the strained oxetane ring, which imparts distinct reactivity and stability properties. The presence of a hydroxyl group on the methanol moiety further enhances its versatility in various chemical reactions and applications.
Applications De Recherche Scientifique
[(2R)-oxetan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis due to its unique reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-oxetan-2-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the methanol group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of 3-hydroxybutanal under acidic conditions can yield the desired oxetane ring. Another approach involves the epoxide ring-opening and subsequent ring-closing reactions to form the oxetane structure .
Industrial Production Methods
Industrial production of [(2R)-oxetan-2-yl]methanol may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity. Additionally, the use of chiral catalysts can ensure the production of the desired enantiomer with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-oxetan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Ring-Opening Reactions: The strained oxetane ring is susceptible to nucleophilic attack, leading to ring-opening and formation of new carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the oxetane ring.
Substitution: Alkyl halides and strong bases are typically used for nucleophilic substitution reactions.
Ring-Opening: Nucleophiles such as amines and alcohols can induce ring-opening under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of ethers or esters.
Ring-Opening: Formation of linear or branched alcohols and ethers.
Mécanisme D'action
The mechanism of action of [(2R)-oxetan-2-yl]methanol involves its interaction with molecular targets through its hydroxyl group and oxetane ring. The strained oxetane ring can undergo ring-opening reactions, facilitating the formation of new bonds and interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
[(2R)-oxetan-2-yl]methanol can be compared with other oxetane-containing compounds and alcohols:
Propriétés
IUPAC Name |
[(2R)-oxetan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJTHGEFIQMCO-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932342-97-6 |
Source


|
| Record name | [(2R)-oxetan-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
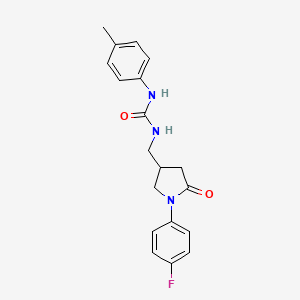
![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)
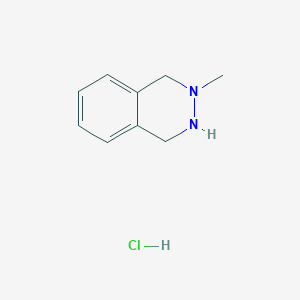
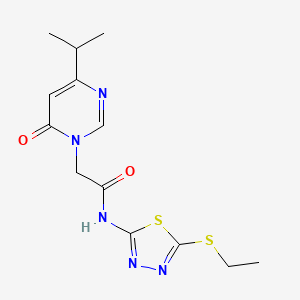
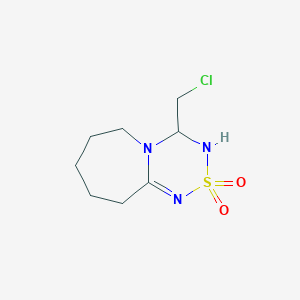
![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)
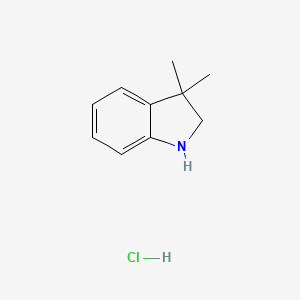
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone](/img/structure/B2426268.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2426269.png)
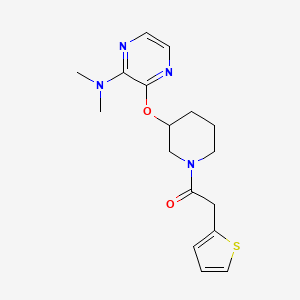
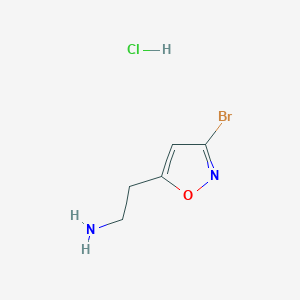
![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)
![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)
